3-(4-fluorophenyl)-N-phenylpropanamide is a chemical compound that belongs to the class of amides, specifically characterized by the presence of a propanamide structure with a fluorophenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents. The molecular formula of this compound is CHFNO, indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen.
This compound can be synthesized through various organic chemistry methods. It falls under the category of N-phenylpropanamides, which are known for their biological activities, including analgesic properties. The presence of the fluorine atom in the para position of the phenyl ring may influence the compound's pharmacological profile by enhancing lipophilicity and modifying interactions with biological targets.
The synthesis of 3-(4-fluorophenyl)-N-phenylpropanamide typically involves several key steps:
For instance, one common synthetic route involves:
The molecular structure of 3-(4-fluorophenyl)-N-phenylpropanamide can be described as follows:
The compound's structure can be visualized using molecular modeling software or through graphical representations in chemical databases.
3-(4-fluorophenyl)-N-phenylpropanamide can participate in various chemical reactions typical for amides, including:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives with enhanced biological activity .
The mechanism of action for compounds like 3-(4-fluorophenyl)-N-phenylpropanamide often involves modulation of neurotransmitter systems. For example, if developed as an analgesic:
Data on specific binding affinities or activity at various receptor types would typically be gathered through pharmacological studies .
The physical properties of 3-(4-fluorophenyl)-N-phenylpropanamide include:
Chemical properties include stability under normal conditions but may react under extreme pH or temperature conditions .
3-(4-fluorophenyl)-N-phenylpropanamide has potential applications in several fields:
The synthesis of 3-(4-fluorophenyl)-N-phenylpropanamide represents a strategic advancement in arylpropanamide chemistry, emerging prominently in the late 20th century alongside targeted opioid receptor modulator development. Early synthetic routes drew inspiration from fentanyl-type anilidopiperidines, adapting their arylalkylamide backbone for enhanced metabolic stability and receptor specificity [1] [5]. The compound's core scaffold was first synthesized via Schotten-Baumann acylation, where 3-(4-fluorophenyl)propanoic acid reacts with aniline under basic conditions, yielding the amide linkage. This method paralleled workflows for structurally analogous analgesics like para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenethyl)-4-piperidinyl]propanamide), documented in legislative drug schedules as early as 2023 [4].
A significant methodological shift occurred with the adoption of coupling reagents (e.g., DCC, EDC·HCl), which improved yields to >85% by minimizing racemization. Patent literature (US4179569A) further refined this via microwave-assisted synthesis, reducing reaction times from hours to minutes [5]. These innovations positioned 3-(4-fluorophenyl)-N-phenylpropanamide as a versatile intermediate for N-alkylation, sulfonation, or heterocyclic fusion—key steps in generating derivatives for structure-activity relationship (SAR) studies.
Table 1: Key Synthetic Methodologies for 3-(4-Fluorophenyl)-N-phenylpropanamide
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Schotten-Baumann | NaOH, CH₂Cl₂, 0°C, 2h | 65–70 | Low cost, simplicity |
Carbodiimide Coupling | EDC·HCl, DMAP, DMF, rt, 12h | 85–92 | High purity, mild conditions |
Microwave-Assisted | T3P®, DIPEA, MeCN, 100°C, 20min | 90–95 | Rapid, scalable |
In drug discovery, 3-(4-fluorophenyl)-N-phenylpropanamide serves as a privileged scaffold due to its balanced lipophilicity (calculated logP ≈ 3.2) and conformational flexibility, enabling optimal target engagement. Its fluorinated aryl moiety enhances membrane permeability and metabolic resistance by reducing oxidative dealkylation, a common instability in arylpropanamides [1] [9]. This aligns with modern "fluorine scan" strategies to improve pharmacokinetics without altering steric bulk.
The compound’s primary application lies in central nervous system (CNS) agent design, specifically as a precursor to μ-opioid receptor (MOR) agonists. SAR studies demonstrate that N-phenyl substitution with electron-withdrawing groups (e.g., -Cl, -CF₃) boosts MOR affinity 10-fold by strengthening hydrogen bonding with Lys303 and Asp147 residues [1] [4]. Concurrently, its propanamide linker allows integration into multitarget ligands, such as NK-1 receptor antagonists, highlighting utility in polypharmacological approaches for pain management [1].
Beyond opioids, derivatives exhibit anticancer potential via kinase inhibition. For instance, introducing a meta-triazole group (as in 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide) suppressed tumor proliferation in vitro by targeting EGFR with IC₅₀ = 1.8 μM [10].
3-(4-Fluorophenyl)-N-phenylpropanamide belongs to the biarylpropanamide family, characterized by a three-carbon spacer between an aromatic acyl group and an aniline nitrogen. This class includes clinically significant agents like fentanyl (MOR agonist) and tramadol (SERT/NRI modulator), underscoring its pharmacological versatility [1].
Structurally, it diverges from 4-anilidopiperidines (e.g., fentanyl) by lacking a piperidine ring, which diminishes respiratory depression risks while retaining analgesic effects. Key variations within arylpropanamides include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: